1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 419539-20-1
VCID: VC7456852
InChI: InChI=1S/C25H28N2O2S/c1-20-13-14-24(19-21(20)2)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Molecular Formula: C25H28N2O2S
Molecular Weight: 420.57

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine

CAS No.: 419539-20-1

Cat. No.: VC7456852

Molecular Formula: C25H28N2O2S

Molecular Weight: 420.57

* For research use only. Not for human or veterinary use.

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine - 419539-20-1

Specification

CAS No. 419539-20-1
Molecular Formula C25H28N2O2S
Molecular Weight 420.57
IUPAC Name 1-benzhydryl-4-(3,4-dimethylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C25H28N2O2S/c1-20-13-14-24(19-21(20)2)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3
Standard InChI Key ZQEYQUIHJYHNLC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1-(3,4-dimethylphenyl)sulfonyl-4-(diphenylmethyl)piperazine. Its molecular formula is C<sub>25</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>S, with a molecular weight of 420.56 g/mol.

Structural Characterization

The molecule consists of:

  • A piperazine core (C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>) providing two nitrogen atoms for substitution.

  • A 3,4-dimethylbenzenesulfonyl group attached to one nitrogen atom, introducing electron-withdrawing characteristics.

  • A diphenylmethyl group (C<sub>13</sub>H<sub>11</sub>) at the opposing nitrogen, contributing steric bulk and lipophilicity.

The sulfonyl group (-SO<sub>2</sub>) enhances polarity, while the diphenylmethyl moiety promotes hydrophobic interactions, creating a bifunctional molecular architecture .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight420.56 g/mol
SolubilityLikely soluble in DMSO, DMF; low in water
LogP (Predicted)~4.2 (indicating high lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4 (2 oxygen, 2 nitrogen)

Synthetic Pathways

General Synthesis Strategy

The compound is synthesized through a nucleophilic substitution reaction:

  • 3,4-Dimethylbenzenesulfonyl chloride reacts with 4-(diphenylmethyl)piperazine in the presence of a base (e.g., triethylamine).

  • The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 6–12 hours.

The mechanism involves deprotonation of the piperazine nitrogen, followed by sulfonylation at the less sterically hindered position .

Reaction Equation:

C8H9SO2Cl+C17H17N2C25H28N2O2S+HCl\text{C}_8\text{H}_9\text{SO}_2\text{Cl} + \text{C}_{17}\text{H}_{17}\text{N}_2 \rightarrow \text{C}_{25}\text{H}_{28}\text{N}_2\text{O}_2\text{S} + \text{HCl}

Purification and Characterization

Post-synthesis purification typically employs:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient)

  • Recrystallization from ethanol/water mixtures

Structural confirmation utilizes:

  • <sup>1</sup>H NMR: Key signals include aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and piperazine CH<sub>2</sub> groups (δ 3.1–3.4 ppm).

  • IR Spectroscopy: Strong S=O stretching vibrations at ~1150 cm<sup>−1</sup> and ~1350 cm<sup>−1</sup> .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonylated piperazines shows decomposition temperatures >200°C, suggesting moderate thermal stability. The diphenylmethyl group may lower melting points compared to simpler derivatives .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol8–12
Dichloromethane>50
DMSO>100

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

  • Antihistamines: Modifications to the diphenylmethyl group could yield H<sub>1</sub> antagonists.

  • Anticancer agents: Sulfonamides demonstrate tubulin polymerization inhibition in preclinical studies.

Materials Science

  • Coordination polymers: Nitrogen atoms may bind metal ions for catalytic applications.

  • Ionic liquids: Sulfonyl groups enhance thermal stability in high-temperature electrolytes.

Comparative Analysis with Analogues

Table 2: Structural Analog Comparison

CompoundKey DifferenceLogPBioactivity
1-(3,4-Dimethylphenyl)sulfonylpiperazineLacks diphenylmethyl group2.1Lower CNS penetration
4-(Diphenylmethyl)piperazineNo sulfonyl group3.8Enhanced receptor binding
Target CompoundCombined substituents4.2Balanced solubility/bioactivity

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